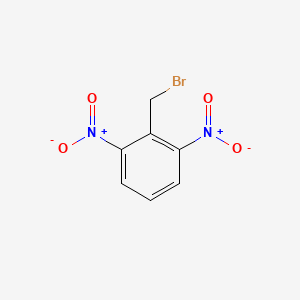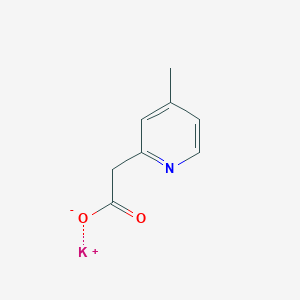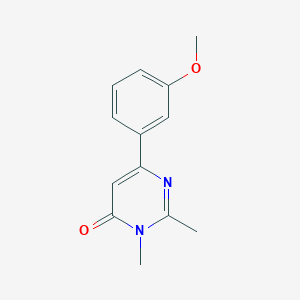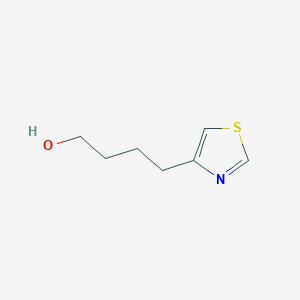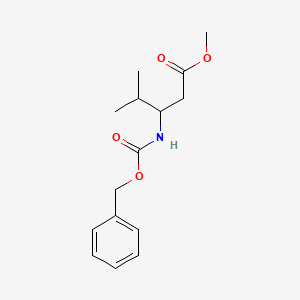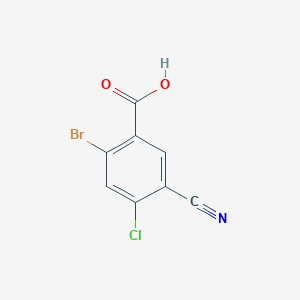
2-Bromo-4-chloro-5-cyanobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloro-2-cyanobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar bromination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
2-Bromo-4-chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-Bromo-4-chloro-5-aminobenzoic acid.
Oxidation: Formation of 2-Bromo-4-chloro-5-carboxybenzoic acid.
科学研究应用
2-Bromo-4-chloro-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-4-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the cyano group can enhance its binding affinity to target proteins, while the bromine and chlorine atoms can influence its reactivity and stability .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-cyanobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Chloro-4-hydroxybenzoic acid
Uniqueness
2-Bromo-4-chloro-5-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The presence of multiple functional groups also makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H3BrClNO2 |
|---|---|
分子量 |
260.47 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13) |
InChI 键 |
HLQWPYFNXGDIDU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


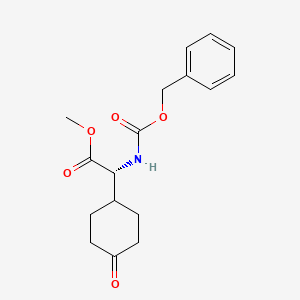
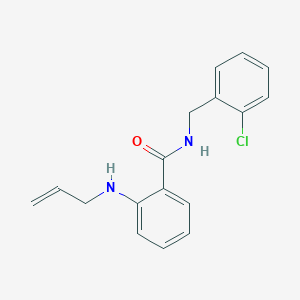
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
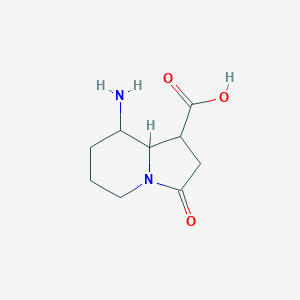
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
